molecular formula C12H13BrO3 B14411558 Methyl [4-(2-bromopropanoyl)phenyl]acetate CAS No. 84098-72-6

Methyl [4-(2-bromopropanoyl)phenyl]acetate

Cat. No.: B14411558
CAS No.: 84098-72-6
M. Wt: 285.13 g/mol
InChI Key: VPGULEDVZKKLPH-UHFFFAOYSA-N
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Description

Methyl [4-(2-bromopropanoyl)phenyl]acetate: is an organic compound with the molecular formula C12H13BrO3. It is a derivative of phenylacetate, where the phenyl ring is substituted with a 2-bromopropanoyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [4-(2-bromopropanoyl)phenyl]acetate typically involves the esterification of 4-(2-bromopropanoyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl [4-(2-bromopropanoyl)phenyl]acetate can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-(2-bromopropanoyl)benzoic acid.

    Reduction: Formation of 4-(2-bromopropanoyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl [4-(2-bromopropanoyl)phenyl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl [4-(2-bromopropanoyl)phenyl]acetate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, which can influence the reactivity and binding affinity of the compound. The ester group can undergo hydrolysis to release the corresponding acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(2-bromopropanoyl)phenyl]acetate
  • Methyl 2-(4-bromophenyl)acetate
  • Methyl 2-(4-(2-bromoethyl)phenyl)acetate

Uniqueness

Methyl [4-(2-bromopropanoyl)phenyl]acetate is unique due to the presence of the 2-bromopropanoyl group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.

Properties

CAS No.

84098-72-6

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

methyl 2-[4-(2-bromopropanoyl)phenyl]acetate

InChI

InChI=1S/C12H13BrO3/c1-8(13)12(15)10-5-3-9(4-6-10)7-11(14)16-2/h3-6,8H,7H2,1-2H3

InChI Key

VPGULEDVZKKLPH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)CC(=O)OC)Br

Origin of Product

United States

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